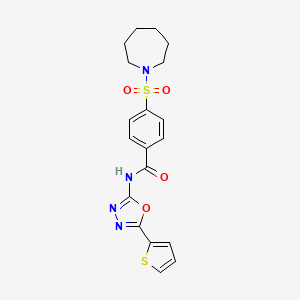

4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 533872-08-1

Cat. No.: VC4959870

Molecular Formula: C19H20N4O4S2

Molecular Weight: 432.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 533872-08-1 |

|---|---|

| Molecular Formula | C19H20N4O4S2 |

| Molecular Weight | 432.51 |

| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C19H20N4O4S2/c24-17(20-19-22-21-18(27-19)16-6-5-13-28-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24) |

| Standard InChI Key | ZNRXLFHDIJWSCE-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |

Introduction

4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that integrates a benzamide core with an oxadiazole ring and an azepane sulfonyl group. This compound is notable for its potential biological activities, which may include interactions with various molecular targets in therapeutic applications, such as antimicrobial and anticancer activities.

Synthesis

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide generally involves multiple synthetic steps, including the formation of the benzamide core, introduction of the oxadiazole ring, and sulfonylation with azepane-1-sulfonyl chloride. Specific reaction conditions such as temperature control, solvent choice (e.g., dichloromethane), and the use of catalysts are crucial for achieving high yields and purity.

Potential Biological Activities

This compound is classified under sulfonamide derivatives, which are known for their applications in medicinal chemistry, particularly in antibiotic development and other therapeutic areas. The oxadiazole ring can engage in hydrogen bonding and π–π interactions, while the sulfonyl group enhances dipole interactions, potentially modulating the activity of biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action for 4-(azepan-1-ylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide likely involves its interaction with specific biological targets. Detailed studies on binding affinity and specificity would provide further insights into its mechanism, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Chemical Reactions and Stability

The compound can undergo several types of chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume